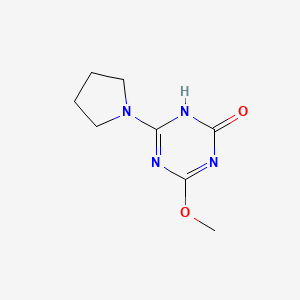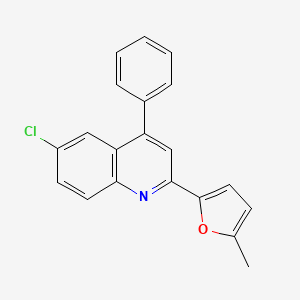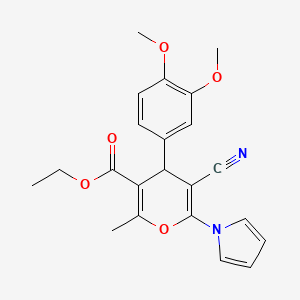![molecular formula C18H15FN2O B11495705 4-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11495705.png)
4-fluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide is a synthetic organic compound that features a fluorine atom, a pyrrole ring, and a benzamide group
Preparation Methods
The synthesis of 4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoyl chloride and 4-(1H-pyrrol-1-yl)benzylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of 4-(1H-pyrrol-1-yl)benzylamine and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.
Chemical Reactions Analysis
4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide can be compared with other similar compounds, such as:
4-Fluoro-N-{[4-(1H-indol-1-yl)phenyl]methyl}benzamide: This compound features an indole ring instead of a pyrrole ring, which can result in different biological activities and applications.
4-Fluoro-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}aniline:
Properties
Molecular Formula |
C18H15FN2O |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-fluoro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C18H15FN2O/c19-16-7-5-15(6-8-16)18(22)20-13-14-3-9-17(10-4-14)21-11-1-2-12-21/h1-12H,13H2,(H,20,22) |
InChI Key |
XRQRZBBDCWHFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(9H-fluoren-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11495637.png)
![(2E)-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11495654.png)
![(4Z)-4-[(1-acetyl-1H-indol-3-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11495662.png)
![5-(3-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11495665.png)
![N~1~-[(E)-(1-methyl-2-phenyl-1H-indol-3-yl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11495668.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11495676.png)

![1-(4-Acetylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea](/img/structure/B11495690.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-[4-(propan-2-yl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11495696.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11495698.png)
![7,7-dimethyl-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11495701.png)
![9-(3,4-dichlorophenyl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B11495702.png)

